molecular formula C18H14N2O3 B5712173 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile

5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile

Cat. No. B5712173
M. Wt: 306.3 g/mol
InChI Key: LULOZTNPSLRCHY-HYLYESJESA-N
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Description

5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder with a molecular formula of C17H12N2O3. This compound has been the subject of several scientific studies due to its potential applications in various fields, including medicine, materials science, and organic chemistry.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile. One area of interest is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Other potential applications of this compound include its use as a fluorescent probe in materials science and its use as a reagent in organic chemistry reactions.
Conclusion:
In conclusion, 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that has shown significant potential for use in various fields, including medicine, materials science, and organic chemistry. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction takes place through a Knoevenagel condensation reaction, which results in the formation of the desired chalcone.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicine, this compound has been shown to possess significant anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-23-18-10-8-14(9-11-18)4-2-6-16(13-19)15-5-3-7-17(12-15)20(21)22/h2-12H,1H3/b4-2+,16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOZTNPSLRCHY-HYLYESJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile

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